trans-2,3-Dibromo-2-butene-1,4-diol

Description

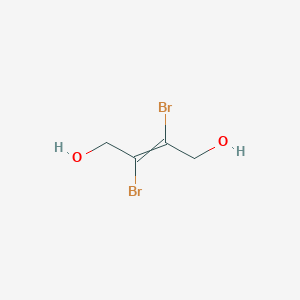

Structure

3D Structure

Properties

IUPAC Name |

(E)-2,3-dibromobut-2-ene-1,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6Br2O2/c5-3(1-7)4(6)2-8/h7-8H,1-2H2/b4-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MELXIJRBKWTTJH-ONEGZZNKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=C(CO)Br)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(/C(=C(/CO)\Br)/Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6Br2O2 | |

| Record name | TRANS-2,3-DIBROMO-2-BUTENE-1,4-DIOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20121 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3024942 | |

| Record name | (2E)-2,3-Dibromo-2-butene-1,4-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3024942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Crystals or white powder. (NTP, 1992) | |

| Record name | TRANS-2,3-DIBROMO-2-BUTENE-1,4-DIOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20121 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

10 to 50 mg/mL at 70 °F (NTP, 1992) | |

| Record name | TRANS-2,3-DIBROMO-2-BUTENE-1,4-DIOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20121 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

3234-02-4, 21285-46-1 | |

| Record name | TRANS-2,3-DIBROMO-2-BUTENE-1,4-DIOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20121 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | (2E)-2,3-Dibromo-2-butene-1,4-diol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21285-46-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dibromobutenediol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003234024 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3-Dibromo-2-butene-1,4-diol, (E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021285461 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-diol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76595 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Butene-1,4-diol, 2,3-dibromo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (2E)-2,3-Dibromo-2-butene-1,4-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3024942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (E)-2,3-dibromo-2-butene-1,4-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.270 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3-dibromo-2-butene-1,4-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.799 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3-DIBROMO-2-BUTENE-1,4-DIOL, (E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W297831A99 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

234 to 237 °F (NTP, 1992) | |

| Record name | TRANS-2,3-DIBROMO-2-BUTENE-1,4-DIOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20121 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Foundational & Exploratory

synthesis of trans-2,3-Dibromo-2-butene-1,4-diol

An In-Depth Technical Guide to the Synthesis of trans-2,3-Dibromo-2-butene-1,4-diol

Authored by a Senior Application Scientist

Abstract

This guide provides a comprehensive and technically detailed examination of the , a pivotal intermediate in pharmaceutical development and complex organic synthesis.[1] We move beyond a simple recitation of steps to explore the underlying mechanistic principles, the rationale for specific procedural choices, and the critical safety protocols required for a successful and safe synthesis. This document is intended for researchers, chemists, and drug development professionals who require a robust and validated understanding of this essential chemical transformation.

Introduction: The Strategic Importance of this compound

This compound (CAS No. 3234-02-4) is a bifunctional molecule of significant value.[1] Its structure, featuring a trans-configured vicinal dibromide across a double bond and two primary hydroxyl groups, offers a rich platform for a multitude of subsequent chemical modifications. This unique arrangement of reactive sites makes it an indispensable building block for constructing complex molecular architectures, particularly in the synthesis of active pharmaceutical ingredients (APIs) and other fine chemicals.

The primary and most efficient route to this compound is the direct electrophilic bromination of the commercially available alkyne, 2-butyne-1,4-diol.[2] This guide will focus on the stereoselective synthesis of the desired trans isomer, a product dictated by the fundamental mechanism of halogen addition to alkynes.

The Core Mechanism: Stereoselectivity in Alkyne Bromination

Understanding the reaction mechanism is paramount to controlling the outcome of the synthesis. The high stereoselectivity observed in the bromination of 2-butyne-1,4-diol is not a matter of chance but a direct consequence of a well-established pathway.[3][4]

The reaction proceeds via electrophilic addition. The electron-rich triple bond of the alkyne acts as a nucleophile, attacking one of the bromine atoms in the nonpolar Br₂ molecule. As the alkyne approaches, its π-electron cloud induces a dipole in the bromine molecule, making one atom electrophilic.[3][4]

This initial attack results in the formation of a key intermediate: a cyclic bromonium ion.[3][5][6] In this three-membered ring, the positive charge is delocalized over the bromine atom and the two alkyne carbons. The formation of this bridged ion is crucial for determining the final stereochemistry.

The second step involves the nucleophilic attack of the bromide ion (Br⁻), which was displaced in the first step. This attack occurs from the side opposite to the bulky bromonium bridge, a process known as "anti-addition" or "backside attack".[4][5][6] This sterically favored approach forces the two bromine atoms to add to opposite faces of the original triple bond, resulting exclusively in the trans-dihaloalkene.[3][5]

Caption: Reaction mechanism for the synthesis of the target compound.

Validated Synthesis Protocols

Two primary methods are presented, each with distinct advantages concerning safety and handling. Both protocols are designed to be self-validating through careful control of reaction parameters.

Protocol A: Direct Bromination with Elemental Bromine

This is the classic and most direct method. Its success hinges on precise temperature control and the slow, controlled addition of bromine to prevent side reactions, primarily the formation of 2,2,3,3-tetrabromobutane-1,4-diol.[2][5]

Experimental Workflow Diagram

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. US3671594A - Preparation of 2,3-dibromo-2-butene-1,4-diol - Google Patents [patents.google.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Video: Electrophilic Addition to Alkynes: Halogenation [jove.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

An In-depth Technical Guide to trans-2,3-Dibromo-2-butene-1,4-diol: Properties, Synthesis, and Applications

This guide provides a comprehensive technical overview of trans-2,3-Dibromo-2-butene-1,4-diol, a versatile halogenated compound with significant applications in pharmaceutical development, materials science, and chemical synthesis. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this compound's core characteristics and utility.

Molecular Structure and Physicochemical Properties

This compound, with the chemical formula C₄H₆Br₂O₂, is a structurally unique molecule featuring a four-carbon backbone with a central carbon-carbon double bond in the trans configuration.[1] Two bromine atoms are vicinally positioned on this double bond, and primary alcohol functionalities are present at the 1 and 4 positions. This combination of a vicinal dibromide and a diol imparts a distinct reactivity profile to the molecule.[1]

The IUPAC name for this compound is (2E)-2,3-dibromobut-2-ene-1,4-diol. Its key identifiers are:

At room temperature, it exists as a white to off-white or pale yellow crystalline solid.[1]

Caption: Chemical structure of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | References |

| Appearance | White to off-white/pale yellow crystalline powder | [1] |

| Melting Point | 112-116 °C | [2] |

| Solubility | Soluble in polar organic solvents like ethanol and dimethyl sulfoxide; sparingly soluble in water. | [1] |

| Stability | Stable under ordinary conditions. Incompatible with strong oxidizing agents. | [3] |

Spectroscopic and Analytical Characterization

A thorough understanding of a molecule's spectroscopic signature is paramount for its identification and quality control. The following sections detail the expected spectroscopic characteristics of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is anticipated to be relatively simple due to the molecule's symmetry. The two equivalent methylene protons (-CH₂OH) would likely appear as a singlet or a narrowly split multiplet. The hydroxyl protons (-OH) will present as a broad singlet, and its chemical shift can be concentration and solvent dependent.

¹³C NMR: The carbon NMR spectrum is expected to show two distinct signals. One signal will correspond to the two equivalent methylene carbons (-CH₂OH), and the other will represent the two equivalent bromine-bearing sp² carbons of the double bond.

While a publicly available, fully interpreted high-resolution spectrum is not readily accessible, chemical shift prediction tools can provide an estimated spectrum. For researchers working with this compound, it is crucial to obtain and interpret their own analytical data for verification.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will be characterized by several key absorption bands:

-

O-H Stretch: A strong and broad absorption band is expected in the region of 3200-3600 cm⁻¹, which is characteristic of the hydroxyl groups and their intermolecular hydrogen bonding.[4]

-

C-H Stretch: Absorptions corresponding to the sp³ C-H stretching of the methylene groups will appear just below 3000 cm⁻¹.

-

C=C Stretch: The carbon-carbon double bond stretch may be weak or absent due to the symmetrical substitution pattern, which can result in a small or non-existent change in the dipole moment during vibration.

-

C-O Stretch: A strong C-O stretching band for the primary alcohol groups is expected in the 1000-1200 cm⁻¹ region.

-

C-Br Stretch: The carbon-bromine stretching vibrations typically occur in the fingerprint region, between 500 and 680 cm⁻¹.[5]

Mass Spectrometry (MS)

Mass spectrometry of this compound will reveal key information about its molecular weight and fragmentation pattern. The molecular ion peak (M⁺) would be expected at m/z 246, with a characteristic isotopic pattern due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br isotopes exist in an approximate 1:1 ratio). This will result in a prominent M+2 peak of similar intensity to the M⁺ peak, and a smaller M+4 peak.

Common fragmentation pathways for halogenated alcohols include:

-

Loss of a bromine radical (•Br): Leading to a fragment at [M-79]⁺ or [M-81]⁺.

-

Loss of water (H₂O): Resulting in a fragment at [M-18]⁺.[6]

-

Alpha-cleavage: Cleavage of the C-C bond adjacent to the hydroxyl group.[6][7]

Synthesis of this compound

The primary synthetic route to this compound is the electrophilic addition of bromine across the triple bond of 2-butyne-1,4-diol.[1] The reaction is typically carried out in an aqueous medium, which offers a more environmentally friendly and cost-effective approach compared to organic solvents.

Caption: Synthesis of this compound from 2-butyne-1,4-diol.

Detailed Laboratory-Scale Synthesis Protocol

The following protocol is a representative procedure for the laboratory-scale synthesis of this compound, adapted from patented industrial processes for a research setting.[8][9]

Materials:

-

2-butyne-1,4-diol

-

Liquid Bromine

-

Deionized Water

-

Ice bath

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Dropping funnel

-

Büchner funnel and filter paper

Procedure:

-

Preparation of the Reactant Solution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-butyne-1,4-diol in deionized water. The concentration of the diol should be in the range of 20-45% by weight.[8][9]

-

Cooling: Place the flask in an ice bath and stir the solution until the temperature reaches 0-5 °C.

-

Bromine Addition: Slowly add an equimolar amount of liquid bromine to the cooled solution via a dropping funnel over a period of 1-2 hours.[8] It is critical to maintain the reaction temperature below 10 °C to ensure the selective formation of the trans isomer and to prevent over-bromination.

-

Reaction: After the addition of bromine is complete, allow the reaction mixture to stir in the ice bath for an additional 2-3 hours. The solid product will precipitate from the solution as it is formed.[8][9]

-

Isolation of the Product: Collect the precipitated white solid by vacuum filtration using a Büchner funnel.

-

Washing and Drying: Wash the solid with cold deionized water to remove any unreacted starting materials and byproducts. Dry the product under vacuum to a constant weight.

-

Recrystallization (Optional): For higher purity, the crude product can be recrystallized from hot water or a suitable organic solvent.

Safety Precautions: This synthesis should be performed in a well-ventilated fume hood. Bromine is highly corrosive and toxic; appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, must be worn.

Chemical Reactivity and Applications

The bifunctional nature of this compound, possessing both reactive bromine atoms and hydroxyl groups, makes it a valuable intermediate in organic synthesis and a functional molecule in various applications.[2]

Intermediate in Pharmaceutical and Heterocyclic Synthesis

This diol is a key building block in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs) and various heterocyclic compounds.[2] The hydroxyl groups can be readily derivatized, and the bromine atoms can participate in substitution and coupling reactions.

One important application is in the synthesis of oxazolidinones, a class of compounds with significant antibacterial activity. Vicinal diols are known precursors to oxazolidinones through various synthetic routes, such as reaction with isocyanates or phosgene derivatives.

Caption: General scheme for the use of this compound in heterocyclic synthesis.

Flame Retardant

This compound is utilized as a reactive flame retardant in the production of polymers such as polyesters and polyurethanes.[8] When incorporated into the polymer matrix, it imparts fire-resistant properties.

The flame-retardant mechanism of brominated compounds primarily occurs in the gas phase.[8][10][11][12] Upon heating, the C-Br bonds cleave, releasing bromine radicals (•Br) into the flame. These radicals act as scavengers for the high-energy H• and OH• radicals that propagate the combustion chain reaction, effectively quenching the flame.[13] The presence of bromine radicals replaces the highly reactive radicals with less reactive bromine-containing species, thus inhibiting combustion.

Biocidal and Antimicrobial Agent

Halogenated organic compounds are known for their antimicrobial properties, and this compound is no exception. It has been used as a biocide in water treatment processes to control the growth of microorganisms.[1]

The mechanism of action of halogenated biocides generally involves two main pathways:

-

Oxidation: The compound can act as an oxidizing agent, disrupting essential cellular components of microorganisms. This can involve the oxidation of sulfhydryl (-SH) groups in enzymes and other proteins, leading to a loss of their biological function.[3][14]

-

Halogenation: The compound can halogenate key biological molecules, such as proteins and nucleic acids. This alters their structure and function, ultimately leading to cell death. The halogenation of peptide linkages in proteins can be particularly detrimental.[14]

Safety and Handling

This compound is an irritant to the eyes, respiratory system, and skin. It is essential to handle this compound with appropriate safety precautions in a well-ventilated area.

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles or a face shield.

-

Hand Protection: Chemical-resistant gloves.

-

Skin and Body Protection: Lab coat and appropriate protective clothing.

Handling and Storage:

-

Store in a cool, dry, and well-ventilated area away from incompatible substances, particularly strong oxidizing agents.[3]

-

Keep containers tightly closed when not in use.

-

Avoid the formation of dust and aerosols.

First Aid Measures:

-

In case of eye contact: Immediately flush with plenty of water for at least 15 minutes and seek medical attention.

-

In case of skin contact: Wash off with soap and plenty of water.

-

If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen.

-

If swallowed: Do not induce vomiting. Rinse mouth with water and seek medical advice.

Conclusion

This compound is a multifaceted compound with a unique chemical structure that lends itself to a variety of important applications. Its role as a versatile intermediate in the synthesis of pharmaceuticals and heterocycles, coupled with its utility as a reactive flame retardant and a biocide, underscores its significance in both academic research and industrial processes. A thorough understanding of its physical and chemical properties, as well as its reactivity and safe handling procedures, is crucial for its effective and responsible use.

References

-

How do Flame Retardants Work? - Polymer Solutions. (2016, August 5). Retrieved from [Link]

-

How Do Flame Retardants Work in Polymers? Brominated vs. Phosphorus-Based. (2025, July 3). Retrieved from [Link]

-

Antimicrobials: Mechanism of action. (2021, April 3). [Video]. YouTube. Retrieved from [Link]

-

How Do Flame Retardants Work? - Formulated Polymer Products. (2017, September 29). Retrieved from [Link]

- Wynn, R. W., & Chiddix, M. E. (1972). U.S. Patent No. 3,671,594. Washington, DC: U.S. Patent and Trademark Office.

-

Fire Retardancy What, Why and How. Isola Group. Retrieved from [Link]

-

The Versatile Intermediate: Exploring this compound. NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

-

Antimicrobial activity of halogenated compounds against hospital microbial isolates. (2011). ResearchGate. Retrieved from [Link]

-

Comparisons of Halogenated β-Nitrostyrenes as Antimicrobial Agents. (2018). MDPI. Retrieved from [Link]

-

Synthesis of Oxazolidinones. (2015, July 23). SlideShare. Retrieved from [Link]

-

ANTIMICROBIAL AGENT - CUTM Courseware. Retrieved from [Link]

-

A Novel Synthesis of Oxazolidinone Derivatives (A Key Intermediate of Linezolid). (2011). International Journal of ChemTech Research. Retrieved from [Link]

-

Chad's Prep. (2018, September 20). 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry [Video]. YouTube. Retrieved from [Link]

-

Potent Antibacterial Activity of Halogenated Compounds Against Antibiotic-Resistant Bacteria. (2003). PubMed. Retrieved from [Link]

- A kind of preparation method of (E)-2,3-dibromo-2-butene-1,4-diol. (2018). Google Patents.

-

Microwave-Assisted Improved Synthesis of Oxazolidin-2-ones, Oxazolidine-2-thiones and Thiazolidine-2-thione Chiral Auxiliaries. (2010). MDPI. Retrieved from [Link]

-

1.7.4: Mass Spectrometry - Fragmentation Patterns. (2021, December 10). Chemistry LibreTexts. Retrieved from [Link]

-

20.3: Predicting a 1H-NMR Spectrum From The Structure. (2020, April 29). Chemistry LibreTexts. Retrieved from [Link]

-

Mass Spectrometry of Alcohols. Chemistry Steps. Retrieved from [Link]

-

IR Spectrum and Characteristic Absorption Bands. Maricopa Open Digital Press. Retrieved from [Link]

-

Video: Mass Spectrometry: Alkyl Halide Fragmentation. (2024, December 5). JoVE. Retrieved from [Link]

-

A new program to 13C NMR spectrum prediction based on tridimensional models. (2025, August 6). ResearchGate. Retrieved from [Link]

-

How to predict the 13C NMR spectrum of a compound. (2017, November 28). [Video]. YouTube. Retrieved from [Link]

- Preparation of 2,3-dibromo-2-butene-1,4-diol. (1972). Google Patents.

-

Mass Spectrometry Part 5 - Fragmentation of Alcohols. (2023, January 4). [Video]. YouTube. Retrieved from [Link]

-

NMR Predictor. Chemaxon Docs. Retrieved from [Link]

-

The Versatile Intermediate: Exploring this compound. NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

-

CASPRE. Retrieved from [Link]

-

1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0003156). Human Metabolome Database. Retrieved from [Link]

-

CHARACTERISTIC INFRARED ABSORPTION BANDS OF FUNCTIONAL GROUPS. Retrieved from [Link]

-

Supplementary Information DFT Approach to Predict 13C NMR Chemical Shifts of Hydrocarbon Species Adsorbed on Zn-modified Zeolite. Retrieved from [Link]

-

6.3: IR Spectrum and Characteristic Absorption Bands. (2021, December 15). Chemistry LibreTexts. Retrieved from [Link]

-

Predict 1H proton NMR spectra. NMRDB.org. Retrieved from [Link]

-

Table of Characteristic IR Absorptions. University of Colorado Boulder. Retrieved from [Link]

-

Structure Identification of Novel Compounds using simple IR, 1H and 13C NMR spectroscopy and Computational Tools. Retrieved from [Link]

-

IR Absorption Table. WebSpectra. Retrieved from [Link]

Sources

- 1. Facile Synthesis of Oxazolidinones as Potential Antibacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone - PMC [pmc.ncbi.nlm.nih.gov]

- 3. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. elearning.uniroma1.it [elearning.uniroma1.it]

- 6. m.youtube.com [m.youtube.com]

- 7. Mass Spectrometry of Alcohols - Chemistry Steps [chemistrysteps.com]

- 8. frfabric.com [frfabric.com]

- 9. US3671594A - Preparation of 2,3-dibromo-2-butene-1,4-diol - Google Patents [patents.google.com]

- 10. polymersolutions.com [polymersolutions.com]

- 11. How Do Flame Retardants Work in Polymers? Brominated vs. Phosphorus-Based [eureka.patsnap.com]

- 12. polymers.co.uk [polymers.co.uk]

- 13. isola-group.com [isola-group.com]

- 14. youtube.com [youtube.com]

An In-Depth Technical Guide to the Structure, Stereochemistry, and Synthetic Utility of (E)-2,3-Dibromo-2-butene-1,4-diol

Abstract

(E)-2,3-Dibromo-2-butene-1,4-diol, a versatile bifunctional molecule, serves as a crucial building block in modern organic synthesis. This guide provides a comprehensive technical overview of its structure, stereochemistry, synthesis, and spectroscopic characterization. We delve into the causality behind synthetic protocols and the logic of structural elucidation through spectroscopic data. Furthermore, this document explores the reactivity of this diol and its applications as a precursor to complex molecular architectures, particularly heterocyclic systems, which are of significant interest to researchers, scientists, and drug development professionals.

Introduction

(E)-2,3-Dibromo-2-butene-1,4-diol (CAS No: 3234-02-4) is a halogenated diol that has garnered considerable attention as a versatile intermediate in organic synthesis.[1][2] Its unique molecular architecture, featuring a trans-configured double bond flanked by two bromine atoms and terminated by two primary alcohol functionalities, offers a rich platform for a diverse array of chemical transformations.[2] The presence of multiple reactive sites allows for its use in the construction of complex molecules, including those with potential applications in pharmaceuticals and materials science.[2] This guide aims to provide a detailed technical resource for professionals in the chemical and pharmaceutical sciences, focusing on the fundamental aspects of the molecule's structure, stereochemistry, synthesis, and reactivity.

Molecular Structure and Stereochemistry

The systematic IUPAC name for this compound is (2E)-2,3-dibromobut-2-ene-1,4-diol.[3] The "(E)" designation specifies the stereochemistry of the double bond, indicating that the higher priority substituents on each of the sp²-hybridized carbons are on opposite sides. According to the Cahn-Ingold-Prelog priority rules, bromine has a higher priority than the hydroxymethyl (-CH₂OH) group. Therefore, in the (E)-isomer, the two bromine atoms are on opposite sides of the double bond, as are the two hydroxymethyl groups. This arrangement results in a molecule with C₂h symmetry, rendering it achiral .

Key Structural Features:

-

Molecular Formula: C₄H₆Br₂O₂

-

Molecular Weight: 245.90 g/mol

-

Structure: A four-carbon chain with a double bond between C2 and C3. Each of these carbons is bonded to a bromine atom and a hydroxymethyl group.

-

Stereochemistry: The molecule exists as the (E)-isomer, commonly referred to as the trans-isomer. Due to the plane of symmetry, the molecule is achiral and does not have enantiomers.

Table 1: Physicochemical Properties of (E)-2,3-Dibromo-2-butene-1,4-diol

| Property | Value | Reference(s) |

| Appearance | White to light yellow solid | [2] |

| Melting Point | 112-116 °C | [2] |

| Solubility | Soluble in polar organic solvents like ethanol and DMSO; limited solubility in water. | [2] |

Synthesis of (E)-2,3-Dibromo-2-butene-1,4-diol

The most prevalent and efficient synthesis of (E)-2,3-dibromo-2-butene-1,4-diol involves the electrophilic addition of bromine to 2-butyne-1,4-diol.[4] This reaction is typically carried out in an aqueous medium and is known for its high yield and selectivity for the (E)-isomer.

Reaction Mechanism

The addition of bromine to an alkyne proceeds via an electrophilic addition mechanism. The high electron density of the carbon-carbon triple bond in 2-butyne-1,4-diol initiates the attack on a bromine molecule. The reaction is believed to proceed through a cyclic bromonium ion intermediate, which dictates the anti-addition of the two bromine atoms, leading to the exclusive formation of the (E)-isomer.

Below is a DOT language script for a diagram illustrating the synthesis workflow.

Caption: Synthesis workflow for (E)-2,3-dibromo-2-butene-1,4-diol.

Detailed Experimental Protocol

The following protocol is a representative procedure for the synthesis of (E)-2,3-dibromo-2-butene-1,4-diol, adapted from established patent literature.[4]

Materials:

-

2-Butyne-1,4-diol

-

Bromine

-

Water (deionized)

-

Ice bath

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Büchner funnel and filter paper

Procedure:

-

Preparation of the Reaction Mixture: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-butyne-1,4-diol in water. The concentration of the diol in the aqueous solution is typically between 20% and 45%.[4]

-

Cooling: Place the flask in an ice bath and cool the solution to a temperature between 5 °C and 10 °C.

-

Addition of Bromine: Slowly add an equimolar amount of bromine to the stirred solution using a dropping funnel. The rate of addition should be controlled to maintain the reaction temperature within the desired range.

-

Reaction: After the addition is complete, continue to stir the reaction mixture at the same temperature for a specified period to ensure complete reaction. The solid product will precipitate from the solution as it is formed.[4]

-

Isolation of the Product: Isolate the precipitated solid by vacuum filtration using a Büchner funnel.

-

Washing: Wash the filter cake with cold water to remove any unreacted starting materials and byproducts.

-

Drying: Dry the purified product under vacuum to obtain (E)-2,3-dibromo-2-butene-1,4-diol as a white crystalline solid.

Spectroscopic Characterization and Structural Elucidation

The structure and stereochemistry of (E)-2,3-dibromo-2-butene-1,4-diol are unequivocally confirmed through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR Spectroscopy: The proton NMR spectrum provides key information about the hydrogen environments in the molecule. Due to the molecule's symmetry, the two hydroxymethyl groups are chemically equivalent, as are the two hydroxyl protons. A representative ¹H NMR spectrum would exhibit two main signals:

-

A singlet for the four protons of the two equivalent -CH₂- groups.[5]

-

A broad singlet for the two hydroxyl (-OH) protons, the chemical shift of which can vary with concentration and solvent.

-

-

¹³C NMR Spectroscopy: The carbon NMR spectrum is also simplified by the molecule's symmetry. It is expected to show two distinct signals:

-

One signal for the two equivalent methylene carbons (-CH₂OH).

-

Another signal for the two equivalent sp²-hybridized carbons of the double bond (-C(Br)=).

-

Table 2: Predicted NMR Data for (E)-2,3-Dibromo-2-butene-1,4-diol

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ¹H | ~4.3 | Singlet | -CH ₂OH |

| Variable | Broad Singlet | -OH | |

| ¹³C | ~60-70 | - | -C H₂OH |

| ~120-130 | - | -C (Br)= |

Note: Predicted values are based on typical chemical shifts for similar functional groups.

Infrared (IR) Spectroscopy

The IR spectrum is instrumental in identifying the functional groups present in the molecule. Key characteristic absorption bands include:

-

O-H Stretch: A broad and strong absorption band in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl groups and indicative of hydrogen bonding.

-

C-H Stretch: Absorption bands in the region of 2850-3000 cm⁻¹ corresponding to the stretching vibrations of the C-H bonds in the methylene groups.

-

C=C Stretch: A weak to medium absorption band around 1650 cm⁻¹ for the carbon-carbon double bond stretch. The intensity is often weak due to the symmetrical nature of the double bond.

-

C-O Stretch: A strong absorption band in the region of 1000-1260 cm⁻¹ for the C-O stretching vibration of the primary alcohol groups.

-

C-Br Stretch: Absorption bands in the fingerprint region, typically below 800 cm⁻¹, corresponding to the C-Br stretching vibrations.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. In the mass spectrum of (E)-2,3-dibromo-2-butene-1,4-diol, one would expect to observe:

-

Molecular Ion Peak (M⁺): A cluster of peaks corresponding to the molecular ion, showing the characteristic isotopic pattern for two bromine atoms (¹⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio), resulting in M⁺, (M+2)⁺, and (M+4)⁺ peaks with a relative intensity ratio of approximately 1:2:1.

-

Fragmentation Peaks: Common fragmentation pathways would include the loss of water (H₂O), bromine atoms (Br•), and hydroxymethyl radicals (•CH₂OH).

Reactivity and Applications in Organic Synthesis

(E)-2,3-Dibromo-2-butene-1,4-diol is a valuable precursor for the synthesis of various organic compounds, particularly heterocyclic systems. The two primary alcohol groups and the two vinyl bromine atoms provide multiple reaction sites for derivatization.

Synthesis of Heterocyclic Compounds

The diol can be used to construct five-membered heterocyclic rings such as furans and thiophenes. For example, treatment with a dehydrating agent can lead to the formation of a furan ring, while reaction with a sulfur source can yield a thiophene derivative.

Below is a DOT language script for a diagram illustrating the potential synthetic pathways from (E)-2,3-dibromo-2-butene-1,4-diol to furan and thiophene derivatives.

Caption: Potential synthetic routes to heterocyclic compounds.

Role in Drug Development and Complex Molecule Synthesis

While direct applications in the synthesis of specific commercial drugs are not widely documented, the utility of (E)-2,3-dibromo-2-butene-1,4-diol lies in its role as a versatile intermediate. The bromine atoms can be displaced by various nucleophiles or participate in cross-coupling reactions, allowing for the introduction of diverse functionalities. The diol moiety can be protected and deprotected, or oxidized to aldehydes or carboxylic acids, providing further avenues for molecular elaboration. These features make it a valuable tool for medicinal chemists in the exploratory synthesis of novel bioactive compounds.

Conclusion

(E)-2,3-Dibromo-2-butene-1,4-diol is a synthetically valuable and readily accessible compound. Its well-defined structure and stereochemistry, coupled with its multiple reactive sites, make it a powerful building block for the construction of complex organic molecules, including heterocyclic systems of interest in pharmaceutical research. A thorough understanding of its synthesis, spectroscopic properties, and reactivity, as detailed in this guide, is essential for its effective utilization in research and development.

References

- A kind of preparation method of (E)

- The Versatile Intermediate: Exploring Trans-2,3-Dibromo-2-butene-1,4-diol. (URL: not available)

- US3671594A - Preparation of 2,3-dibromo-2-butene-1,4-diol - Google P

-

2,3-Dibromo-2-Butyne-1,4-Diol - Avenex Chemical Technologies LLP. (URL: [Link])

- This compound CAS:3234-02-4 - XINDAO. (URL: not available)

- US3671594A - Preparation of 2,3-dibromo-2-butene-1,4-diol - Google P

-

2,3-Dibromo-2-butene-1,4-diol, (E)- | C4H6Br2O2 | CID 641240 - PubChem. (URL: [Link])

- CN1303047C - Method for preparing 2,3-dibromo-2-butene-1,4-glycol - Google P

-

This compound - ChemBK. (URL: [Link])

- Cas no 3234-02-4 (this compound). (URL: not available)

-

2,3-Dibromobut-2-ene-1,4-diol - LookChem. (URL: [Link])

-

2-Butene-1,4-diol - the NIST WebBook - National Institute of Standards and Technology. (URL: [Link])

-

The Mechanisms of Electrophilic Addition Reactions (HL) (DP IB Chemistry): Revision Note. (URL: [Link])

- Mechanism for the electrophilic addition reactions between bromine (and the other halogens) • Alkenes react in the cold wit. (URL: not available)

-

Organic Chemistry: Reaction mechanisms - electrophilic addition of bromine to alkenes. (URL: [Link])

-

(E)-2,3-Dibrom-2-buten - Optional[13C NMR] - Chemical Shifts - SpectraBase. (URL: [Link])

-

(E)-2,3-DIBROM-2-BUTEN - Optional[13C NMR] - Chemical Shifts - SpectraBase. (URL: [Link])

-

2,3-Dibromo-1,4-butandiol - Optional[MS (GC)] - Spectrum - SpectraBase. (URL: [Link])

- Five-membered Heterocycles Pyrrole, Furan and Thiophene. (URL: not available)

-

Derivatives and Synthesis of Heterocyclic Compound: Thiophene - Research and Reviews. (URL: [Link])

-

Synthesis of a New α-Azidomethyl Styrene from Safrole via a Dearomative Rearrangement - PMC - NIH. (URL: [Link])

-

Vicinal Bis(methylene) Heterocyclic Diene in Natural Product Synthesis: A Convergent Biomimetic Total Synthesis of Prunolactone A - PMC - NIH. (URL: [Link])

-

An Efficient and Inexpensive Multigram Synthesis of 3,4-Dibromo- and 3,4-Dichlorofuran-2(5 H )-one | Request PDF - ResearchGate. (URL: [Link])

Sources

- 1. chemguide.net [chemguide.net]

- 2. nbinno.com [nbinno.com]

- 3. 2,3-Dibromo-2-butene-1,4-diol, (E)- | C4H6Br2O2 | CID 641240 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. US3671594A - Preparation of 2,3-dibromo-2-butene-1,4-diol - Google Patents [patents.google.com]

- 5. This compound(21285-46-1) 1H NMR spectrum [chemicalbook.com]

An In-depth Technical Guide to trans-2,3-Dibromo-2-butene-1,4-diol (CAS 3234-02-4)

For Researchers, Scientists, and Drug Development Professionals

Abstract

trans-2,3-Dibromo-2-butene-1,4-diol (CAS number: 3234-02-4) is a bifunctional halogenated organic compound with significant potential in specialized chemical synthesis.[1] Its structure, featuring a trans-configured carbon-carbon double bond flanked by two bromine atoms and primary alcohol functionalities, imparts a unique reactivity profile. This guide provides a comprehensive overview of its chemical and physical properties, detailed synthesis protocols, and known applications, with a particular focus on its utility as a versatile intermediate in organic synthesis and its potential in the development of bioactive molecules. Safety considerations and a summary of its toxicological profile are also presented to ensure its proper handling and application in a research and development setting.

Chemical and Physical Properties

This compound is a white to light yellow crystalline solid.[1] It exhibits moderate solubility in water and is soluble in polar organic solvents such as ethanol.[2] The presence of both hydroxyl groups and bromine atoms makes it a versatile building block in chemical synthesis.[1]

| Property | Value | Reference(s) |

| CAS Number | 3234-02-4 | [1] |

| Molecular Formula | C₄H₆Br₂O₂ | [1] |

| Molecular Weight | 245.90 g/mol | [1] |

| IUPAC Name | (2E)-2,3-dibromobut-2-ene-1,4-diol | [1] |

| Synonyms | 2,3-Dibromo-2-butene-1,4-diol | [1] |

| Appearance | White to light yellow solid | [1] |

| Melting Point | 112-116 °C | [1] |

| Solubility | 10 to 50 mg/mL in water at 70 °F | [1] |

| Stability | Stable under ordinary conditions, incompatible with strong oxidizing agents. | [3] |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

The structural features of this compound can be confirmed by ¹H and ¹³C NMR spectroscopy. In a DMSO-d₆ solvent, the following chemical shifts are characteristic:

-

¹H NMR (in DMSO-d₆): The proton NMR spectrum is expected to show a signal for the hydroxyl protons and a signal for the methylene (CH₂) protons adjacent to the hydroxyl groups. The chemical shifts can be influenced by solvent and concentration.[4][5][6][7]

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the sp² carbons of the double bond and the sp³ carbons of the methylene groups.

Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic absorption bands that correspond to its functional groups:[8]

-

O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹ is indicative of the hydroxyl groups, with the broadening resulting from hydrogen bonding.

-

C-H Stretch: Absorptions corresponding to the C-H stretching of the methylene groups are expected in the 2850-3000 cm⁻¹ region.

-

C=C Stretch: A weak to medium absorption around 1650 cm⁻¹ can be attributed to the carbon-carbon double bond.

-

C-O Stretch: A strong band in the 1000-1200 cm⁻¹ region corresponds to the C-O stretching vibration.

-

C-Br Stretch: The C-Br stretching vibration typically appears in the fingerprint region, below 800 cm⁻¹.

Synthesis

The primary synthetic route to this compound involves the electrophilic addition of bromine to 2-butyne-1,4-diol.[9] The trans stereochemistry of the product is a result of the anti-addition of bromine across the triple bond.

Experimental Protocol: Synthesis from 2-Butyne-1,4-diol

This protocol is based on established patent literature and offers a reliable method for the laboratory-scale synthesis of this compound.

Materials:

-

2-Butyne-1,4-diol

-

Liquid Bromine

-

Aqueous medium (e.g., water)

-

Ice bath

-

Stirring apparatus

-

Filtration apparatus

Procedure:

-

Dissolve 2-butyne-1,4-diol in an aqueous medium to a concentration of approximately 30%.

-

Cool the solution to between +5 °C and +10 °C using an ice bath.

-

Slowly add liquid bromine to the stirred solution. The addition should be carried out over a period of 5-12 hours to control the exothermic reaction and maintain the desired temperature.

-

After the bromine addition is complete, continue stirring for an additional 15 minutes.

-

The solid product will precipitate out of the solution. Collect the crude product by filtration.

-

Wash the collected solid with cold water to remove any unreacted starting materials and byproducts.

-

Dry the wet product in a vacuum desiccator at room temperature for 2-5 days to obtain the final product.

The yield for this process is reported to be in the range of 84-89%.

Caption: Synthesis workflow for this compound.

Applications in Chemical Synthesis and Drug Development

This compound serves as a versatile intermediate in organic synthesis due to its multiple reactive sites.[1] The hydroxyl groups can undergo esterification, etherification, or oxidation, while the bromine atoms are susceptible to nucleophilic substitution.[10] The double bond can also participate in various addition reactions.

Pharmaceutical Intermediate

This compound is recognized as a valuable intermediate in the synthesis of active pharmaceutical ingredients (APIs).[1] Its bifunctional nature allows for the construction of complex molecular architectures. While specific examples of its direct use in the synthesis of marketed drugs are not widely published, its structural motifs are relevant to various classes of bioactive molecules. For instance, the vicinal diol functionality is a precursor for the synthesis of oxazolidinones, a class of antibiotics that includes Linezolid.[8][11][12][13]

Synthesis of Heterocycles

The diol and dibromo functionalities make this compound a suitable precursor for the synthesis of various heterocyclic compounds. For example, reaction with primary amines can lead to the formation of substituted pyrrolidines or other nitrogen-containing heterocycles.

Caption: General scheme for heterocycle synthesis.

Other Applications

-

Flame Retardants: Due to its bromine content, this compound has been investigated as a reactive flame retardant.[9]

-

Biocides: It has been reported to have biocidal properties and is used in water treatment applications.[9] The antimicrobial action of halogenated compounds often involves oxidation or halogenation of microbial proteins.[1][10]

-

Corrosion Inhibitors: A study has explored its use in the synthesis of an oligomer that acts as a green corrosion inhibitor.[2]

Biological Activity and Mechanism of Action

The biological activity of this compound is primarily attributed to its halogenated nature. Halogenated organic compounds are known to exhibit a range of biological effects, including antimicrobial and endocrine-disrupting activities.[10][14]

Antimicrobial Activity

The antimicrobial mechanism of action for halogenated compounds like this compound is generally understood to involve two main pathways:[1]

-

Oxidation: The compound can act as an oxidizing agent, targeting sulfhydryl groups in microbial proteins. This leads to the formation of disulfide bonds, altering the protein's conformation and inactivating it.

-

Halogenation: The compound can halogenate peptide linkages in microbial proteins, disrupting their structure and function.

Studies on other brominated compounds have demonstrated potent antifungal and antibacterial activity, suggesting that this compound and its derivatives could be of interest in the development of new antimicrobial agents.[2][15][16]

Caption: Postulated antimicrobial mechanism of action.

Potential for Drug Development

While direct evidence is limited, the structural features of this compound suggest several avenues for its application in drug discovery:

-

Scaffold for Bioactive Molecules: Its rigid backbone and multiple functionalization points make it an attractive scaffold for combinatorial chemistry and the generation of compound libraries for screening against various biological targets.

-

Quantitative Structure-Activity Relationship (QSAR) Studies: The development of QSAR models for brominated compounds can help in predicting the biological activities and toxicities of new derivatives of this compound, guiding the design of more potent and safer drug candidates.[4][14][17]

Safety and Handling

This compound is classified as a skin sensitizer and may cause an allergic skin reaction.[18] It is important to handle this compound with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood. In case of contact with skin, wash thoroughly with soap and water. If irritation or a rash occurs, seek medical advice.[18]

GHS Hazard Statements:

-

H317: May cause an allergic skin reaction.[18]

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[18]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[18]

-

P333+P313: If skin irritation or rash occurs: Get medical advice/attention.[18]

-

P362+P364: Take off contaminated clothing and wash it before reuse.[18]

ADME/Tox Profile (In Silico Prediction)

In the absence of extensive experimental data, in silico tools can provide valuable insights into the potential ADME (Absorption, Distribution, Metabolism, Excretion) and toxicity profile of this compound.[18][19][20][21][22]

| Parameter | Predicted Property |

| Absorption | Moderate water solubility suggests potential for oral absorption. |

| Distribution | The presence of polar hydroxyl groups may limit distribution into highly lipophilic tissues. |

| Metabolism | The compound may undergo oxidation of the alcohol groups or dehalogenation. |

| Excretion | Metabolites are likely to be excreted renally. |

| Toxicity | Potential for skin sensitization is noted. As a halogenated compound, further toxicological evaluation is warranted. |

It is important to note that these are predictions and should be confirmed by experimental studies.

Conclusion

This compound is a valuable and versatile chemical intermediate with a unique combination of reactive functional groups. Its established synthesis and reactivity profile make it a useful building block for the creation of complex organic molecules, including those with potential biological activity. For researchers and drug development professionals, this compound offers opportunities for the synthesis of novel scaffolds and the exploration of new chemical space. As with all chemicals, proper safety precautions must be observed during its handling and use. Further research into its specific applications in medicinal chemistry and its detailed biological mechanism of action is warranted to fully exploit its potential.

References

-

PubMed. QSAR classification models for the prediction of endocrine disrupting activity of brominated flame retardants. [Link]

-

Slideshare. Synthesis of Oxazolidinones. [Link]

-

PubMed. Inhibition of Candida albicans growth by brominated furanones. [Link]

-

CUTM Courseware. ANTIMICROBIAL AGENT. [Link]

-

CADASTER.eu. QSAR modelling of the endocrine disrupting activity of Brominated Flame Retardants (BFRs). [Link]

-

PubMed. Potent Antibacterial Activity of Halogenated Compounds Against Antibiotic-Resistant Bacteria. [Link]

-

Manus Aktteva Biopharma LLP. 2,3-Dibromo-2-butene-1,4-diol (CAS No.: 3234-02-4). [Link]

-

ResearchGate. Comparison of existing free online tools to predict ADME-Tox properties of compounds.. [Link]

- Google Patents. A process for stereoselective synthesis of lamivudine.

-

Organic Chemistry Portal. Oxazolidinone synthesis. [Link]

-

PMC. Synthesis, Antifungal Activity, and Structure Activity Relationships of Coruscanone A Analogs. [Link]

-

VLS3D.COM. ADMET predictions. [Link]

-

PMC. BDDE-Inspired Chalcone Derivatives to Fight Bacterial and Fungal Infections. [Link]

-

Profacgen. ADME/Tox Prediction. [Link]

-

Asian Journal of Chemistry. MINI REVIEW Synthetic Approaches to Lamivudine: An Anti-HIV AIDs and Anti-Hepititus B Drug. [Link]

-

George Mason University. NMR Samples Experimental 1H-NMR spectrum interpretation Peaks to be disregarded. [Link]

-

The Royal Society of Chemistry. 1H NMR (DMSO-d6). [Link]

- Google Patents. Process for stereoselective synthesis of lamivudine.

-

CNKI. Synthesis of lamivudine. [Link]

-

ACS Publications. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. [Link]

-

MDPI. Antifungal Activities of Multi-Halogenated Indoles Against Drug-Resistant Candida Species. [Link]

-

PMC. Mechanistic Analysis of Chemically Diverse Bromodomain-4 Inhibitors Using Balanced QSAR Analysis and Supported by X-ray Resolved Crystal Structures. [Link]

-

ResearchGate. Tools for ADME-Tox prediction.. [Link]

- Google Patents.

-

Chemos GmbH & Co.KG. Safety Data Sheet: trans-2-Butene-2,3-dibromo-1,4-diol. [Link]

-

Creative Biolabs. In Silico Target Prediction. [Link]

-

The Versatile Intermediate: Exploring this compound. The Versatile Intermediate: Exploring this compound. [Link]

-

MDPI. Novel Antiviral Agents: Synthesis, Molecular Modelling Studies and Biological Investigation. [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0003156). [Link]

-

Springer. In Silico Target Prediction for Small Molecules. [Link]

-

MDPI. Antiviral Activity of 3D, a Butene Lactone Derivative Against Influenza A Virus In Vitro and In Vivo. [Link]

-

Jurnal UPI. How to Read and Interpret FTIR Spectroscope of Organic Material Indonesian Journal of Science & Technology. [Link]

-

PMC. Computational/in silico methods in drug target and lead prediction. [Link]

-

ResearchGate. Design, synthesis, and antiviral activity of new 1H-1,2,3-triazole nucleoside ribavirin analogs. [Link]

-

Fisher Scientific. This compound 99.0+%, TCI America™. [Link]

Sources

- 1. youtube.com [youtube.com]

- 2. mdpi.com [mdpi.com]

- 3. Comparisons of Halogenated β-Nitrostyrenes as Antimicrobial Agents | MDPI [mdpi.com]

- 4. QSAR modeling and prediction of the endocrine-disrupting potencies of brominated flame retardants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound(21285-46-1) 1H NMR spectrum [chemicalbook.com]

- 6. mason.gmu.edu [mason.gmu.edu]

- 7. rsc.org [rsc.org]

- 8. A Novel Synthesis of Oxazolidinone Derivatives (A Key Intermediate of Linezolid) – Oriental Journal of Chemistry [orientjchem.org]

- 9. US3671594A - Preparation of 2,3-dibromo-2-butene-1,4-diol - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis of Oxazolidinones | PDF [slideshare.net]

- 12. Design, Synthesis, and Antibacterial Evaluation of Oxazolidinones with Fused Heterocyclic C-Ring Substructure - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Oxazolidinone synthesis [organic-chemistry.org]

- 14. QSAR classification models for the prediction of endocrine disrupting activity of brominated flame retardants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Inhibition of Candida albicans growth by brominated furanones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Potent antibacterial activity of halogenated compounds against antibiotic-resistant bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. cadaster.eu [cadaster.eu]

- 18. Evaluation of Free Online ADMET Tools for Academic or Small Biotech Environments - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. VLS3D.COM: LIST OF COMPUTERS TOOLS [vls3d.com]

- 21. ADME/Tox Prediction - Profacgen [profacgen.com]

- 22. researchgate.net [researchgate.net]

An In-depth Technical Guide to trans-2,3-Dibromo-2-butene-1,4-diol

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals on the chemical compound trans-2,3-Dibromo-2-butene-1,4-diol. It delves into its fundamental properties, synthesis, safe handling, and significant applications, particularly within the pharmaceutical and materials science sectors.

Core Compound Identity and Physicochemical Properties

This compound, a halogenated diol, is a versatile intermediate in organic synthesis.[1] Its structure, featuring a trans-configured double bond with bromine atoms and terminal hydroxyl groups, imparts unique reactivity.[2]

Key Identifiers and Properties

| Property | Value | Source(s) |

| IUPAC Name | (2E)-2,3-dibromobut-2-ene-1,4-diol | [] |

| CAS Number | 3234-02-4 | [1][][4] |

| Molecular Formula | C₄H₆Br₂O₂ | [1][][4] |

| Molecular Weight | 245.90 g/mol | [1][][5] |

| Appearance | White to light yellow solid/crystalline powder | [1][][6] |

| Melting Point | 112-116 °C | [1][][6] |

| Boiling Point | 318.1 ± 42.0 °C (Predicted) | [6][7] |

| Solubility | Soluble in ethanol and N,N-Dimethylformamide; sparingly soluble in glacial acetic acid; very slightly soluble in chloroform; practically insoluble in water. | [2][4][6] |

| Density | ~2.3 g/cm³ | [4] |

| InChI Key | MELXIJRBKWTTJH-ONEGZZNKSA-N | [] |

| SMILES | OC\C(Br)=C(/Br)CO | [] |

Synthesis of this compound: A Step-by-Step Protocol

The primary synthesis route for this compound involves the bromination of 2-butyne-1,4-diol.[8] The following protocol is a generalized procedure based on established methods.

Experimental Protocol: Synthesis via Bromination

Objective: To synthesize this compound from 2-butyne-1,4-diol.

Materials:

-

2-butyne-1,4-diol

-

Bromine or a source of bromine such as sodium bromide and sodium bromate with sulfuric acid[9]

-

Water

-

Ice bath

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Reaction flask

-

Büchner funnel and filter paper

Procedure:

-

Preparation of the Reaction Mixture: In a reaction flask equipped with a magnetic stirrer, dissolve 2-butyne-1,4-diol in water.[8] If using a bromide/bromate system, dissolve 2-butyne-1,4-diol, sodium bromide, and sodium bromate in water.[9]

-

Cooling: Place the reaction flask in an ice bath to maintain a low temperature, typically between -10 to 25 °C.[8]

-

Bromine Addition: Slowly add bromine to the cooled solution of 2-butyne-1,4-diol using a dropping funnel.[8] If using the bromide/bromate system, slowly add sulfuric acid to the aqueous mixture.[9] The slow addition is crucial to control the exothermic reaction and prevent the formation of byproducts.

-

Reaction: Continue stirring the mixture for a specified period (e.g., 2 hours) after the addition is complete to ensure the reaction goes to completion.[9] The solid product, this compound, will precipitate out of the solution.[8]

-

Isolation of the Product: Isolate the precipitated solid by vacuum filtration using a Büchner funnel.[8]

-

Purification: Wash the crude product with cold water to remove any unreacted starting materials and byproducts. For higher purity, recrystallize the solid from a suitable solvent like water or ethanol.[4][9]

-

Drying: Dry the purified crystals under vacuum to obtain the final product.

Synthesis Workflow Diagram

Caption: Interrelation of hazards and corresponding safety measures.

Conclusion

This compound is a chemical of significant interest due to its versatile reactivity and applications as an intermediate in the synthesis of a wide range of commercially important products. A thorough understanding of its properties, synthesis, and safe handling is paramount for its effective and responsible use in research and development.

References

-

The Versatile Intermediate: Exploring this compound. Pharmaffiliates. [Link]

-

LabSolutions. This compound. [Link]

-

Chemos GmbH & Co.KG. Safety Data Sheet: trans-2-Butene-2,3-dibromo-1,4-diol. [Link]

-

ChemBK. This compound. [Link]

-

Fisher Scientific. This compound 99.0+%, TCI America™. [Link]

-

Pharmaffiliates. This compound. [Link]

-

Cole-Parmer. Material Safety Data Sheet - this compound, 97%. [Link]

-

PubChem. 2,3-Dibromo-2-butene-1,4-diol, (E)-. [Link]

- Google Patents.

- Google Patents. A kind of preparation method of (E)-2,3-dibromo-2-butene-1,4-diol.

-

Avenex Chemical Technologies LLP. 2,3-Dibromo-2-Butyne-1,4-Diol. [Link]

-

National Institute of Standards and Technology. 2-Butene-1,4-diol - the NIST WebBook. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. guidechem.com [guidechem.com]

- 4. echemi.com [echemi.com]

- 5. scbt.com [scbt.com]

- 6. chembk.com [chembk.com]

- 7. chemicalbook.com [chemicalbook.com]

- 8. US3671594A - Preparation of 2,3-dibromo-2-butene-1,4-diol - Google Patents [patents.google.com]

- 9. CN109020783B - A kind of preparation method of (E)-2,3-dibromo-2-butene-1,4-diol - Google Patents [patents.google.com]

An In-depth Technical Guide to trans-2,3-Dibromo-2-butene-1,4-diol: From Discovery to Contemporary Applications

This guide provides a comprehensive overview of trans-2,3-Dibromo-2-butene-1,4-diol, a halogenated organic compound of significant interest to researchers and professionals in organic synthesis and drug development. We will delve into its historical context, synthesis, chemical properties, and diverse applications, offering field-proven insights and detailed experimental protocols.

Introduction and Physicochemical Profile

This compound (CAS No: 3234-02-4) is a versatile bifunctional molecule that serves as a crucial building block in the synthesis of a wide array of more complex chemical structures.[1] Its structure, featuring two reactive bromine atoms across a trans-configured double bond and two primary hydroxyl groups, makes it a highly valuable intermediate.[2] This unique arrangement allows for a variety of chemical transformations, including substitution, elimination, and functional group interconversions.[1]

The compound typically presents as a white to off-white or light yellow crystalline solid.[1][2] It is soluble in polar organic solvents like N,N-Dimethylformamide and methanol, sparingly soluble in glacial acetic acid, and has limited solubility in water.[2][3]

| Property | Value | Source |

| Molecular Formula | C₄H₆Br₂O₂ | [1] |

| Molecular Weight | 245.90 g/mol | [1] |

| CAS Number | 3234-02-4 | [1] |

| Melting Point | 112-116 °C | [1] |

| Appearance | White to light yellow solid | [1] |

| Solubility in Water | 1-5 g/100 mL at 21 °C | [3] |

| IUPAC Name | (E)-2,3-dibromobut-2-ene-1,4-diol | [] |

Historical Context and Discovery

The synthesis of this compound was first reported in the mid-20th century amidst broader investigations into the chemistry of brominated derivatives of unsaturated alcohols.[2] While no single individual is widely credited with its discovery, its preparation has evolved through various methodologies. The common synthetic route involves the bromination of 2-butene-1,4-diol.[2] This reaction proceeds via an electrophilic addition mechanism across the carbon-carbon double bond, with the trans isomer being the thermodynamically more stable product under controlled conditions.[2]

Synthesis Methodologies: A Tale of Two Precursors

The preparation of this compound can be approached from two primary starting materials: 2-butyne-1,4-diol and 2-butene-1,4-diol. The choice of precursor often depends on factors such as cost, availability, and desired reaction conditions.

Synthesis from 2-butyne-1,4-diol

A well-documented and patented method involves the direct bromination of 2-butyne-1,4-diol in an aqueous medium.[5] This process is lauded for its simplicity, cost-effectiveness, and high yields, often exceeding 80%.[5]

Experimental Protocol:

-

Preparation of Reactant Solution: Prepare an aqueous solution of 2-butyne-1,4-diol with a concentration ranging from 20% to 45%.[5]

-

Reaction Setup: Place the solution in a reaction vessel equipped with a stirrer, a dropping funnel, and a cooling system to maintain the desired temperature.

-

Bromine Addition: Slowly add approximately equimolar amounts of bromine to the stirred solution.[5] The reaction temperature should be maintained between -10 °C and 100 °C, with a preferred range of 5 °C to 25 °C to ensure optimal yield and purity.[5]

-

Precipitation and Recovery: As the reaction proceeds, the solid this compound product will precipitate out of the solution.[5]

-

Isolation and Purification: The product is recovered by filtering the solid from the reaction mixture.[5] Further purification can be achieved by recrystallization from a suitable solvent, such as water or ethanol.

Causality Behind Experimental Choices:

-

Aqueous Medium: Using water as a solvent is economical and environmentally friendly. It also facilitates the precipitation of the less water-soluble product, driving the reaction to completion.

-

Slow Addition of Bromine: This ensures that the reaction remains controlled and prevents localized overheating, which could lead to the formation of byproducts.

-

Temperature Control: Maintaining a low to moderate temperature favors the formation of the thermodynamically stable trans isomer and minimizes potential side reactions.

A Modern Approach: In Situ Bromine Generation

A more recent patent describes a method that generates bromine in situ from the reaction of a bromide and a bromate salt with sulfuric acid.[6] This approach avoids the direct handling of hazardous liquid bromine, making the process safer and more suitable for large-scale industrial production.

Experimental Protocol:

-

Preparation of Mixed Solution: In a reaction vessel, dissolve 2-butyne-1,4-diol, sodium bromide, and sodium bromate in water.[6]

-

Temperature Adjustment: Adjust the temperature of the system to between 10-30 °C.[6]

-

Acidification: Slowly add dilute sulfuric acid (e.g., 50%) dropwise to the solution over a period of 1.5 to 2 hours.[6] The acid catalyzes the generation of bromine, which then reacts with the 2-butyne-1,4-diol.

-

Reaction and Isolation: After the addition of sulfuric acid is complete, allow the reaction to proceed for an additional 40-60 minutes.[6] The solid product is then isolated by filtration.

-

Purification: Recrystallize the crude product from water to obtain pure, white crystals of (E)-2,3-dibromo-2-butene-1,4-diol.[6]

Causality Behind Experimental Choices:

-

In Situ Bromine Generation: This method enhances safety by avoiding the storage and handling of volatile and corrosive bromine. The reactants (sodium bromide, sodium bromate, and sulfuric acid) are more stable and easier to handle.

-

Controlled Acid Addition: The gradual addition of sulfuric acid controls the rate of bromine generation, ensuring a steady and controlled reaction.

Caption: Synthesis routes for this compound.

Chemical Reactivity and Applications

The synthetic utility of this compound stems from its bifunctional nature. The presence of both reactive bromine atoms and hydroxyl groups allows for a diverse range of chemical transformations.[1] It is incompatible with strong oxidizing agents.[7]

Role in Pharmaceutical and Agrochemical Synthesis

This compound is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[1] Its rigid backbone and functional groups can be incorporated into complex molecular architectures to impart specific therapeutic properties. It has been explored as a building block for potential antiviral and antimicrobial agents.[2] Furthermore, this compound and its derivatives have shown marked herbicidal, fungicidal, and pesticidal properties, making them valuable in the agrochemical industry.[5]

Applications in Materials Science and Industry

Beyond the life sciences, this compound finds applications in materials science. It can be converted into fire-resistant polyester resins by reacting with dibasic acids.[5] It is also used as a biocide in water treatment processes, where its antimicrobial properties help to control the growth of microorganisms and prevent biofouling.[2] In the electronics industry, it is used as a surfactant and activating agent in solder flux formulations for surface mount technology.[8]

Safety and Handling

This compound is considered moderately toxic upon inhalation, ingestion, or skin contact.[2] It may cause an allergic skin reaction. Therefore, appropriate personal protective equipment, including gloves, eye protection, and respiratory protection, should be used when handling this compound.[9] There is currently no conclusive evidence linking it to carcinogenicity. It should be stored in a cool, dry, well-ventilated area away from incompatible substances like strong oxidizing agents.[3]

Conclusion

This compound is a compound with a rich history and a promising future. Its versatile chemical nature has made it an indispensable tool for synthetic chemists in various fields, from drug discovery to materials science. As research continues to uncover new applications and more efficient and safer synthesis methods are developed, the importance of this remarkable molecule is set to grow.

References

-

The Versatile Intermediate: Exploring this compound. (n.d.). LinkedIn. Retrieved from [Link]

- Wynn, R. W., & Chiddix, M. E. (1972). U.S. Patent No. 3,671,594. Washington, DC: U.S. Patent and Trademark Office.